(S)-3-Methylheptanoic Acid-d3
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Overview
Description
(S)-3-Methylheptanoic Acid-d3 is a deuterated fatty acid derivative. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the compound, which can be useful in various scientific studies. This compound is often used in research due to its unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylheptanoic Acid-d3 typically involves the introduction of deuterium atoms into the fatty acid structure. One common method is the catalytic hydrogenation of the corresponding unsaturated fatty acid using deuterium gas. This process requires specific catalysts and controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reactors designed for efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methylheptanoic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Methylheptanoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Methylheptanoic Acid-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect can be exploited to study reaction pathways and enzyme activities in detail.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylheptanoic Acid: The non-deuterated version of the compound.
®-3-Methylheptanoic Acid-d3: The enantiomeric form with deuterium atoms.
Stearic Acid-d3: Another deuterated fatty acid with a longer carbon chain.
Uniqueness
(S)-3-Methylheptanoic Acid-d3 is unique due to its specific deuterium labeling and stereochemistry. This makes it particularly useful in studies requiring precise isotopic labeling and chiral specificity.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
147.23 g/mol |
IUPAC Name |
(3S)-3-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1/i2D3 |
InChI Key |
DVESMWJFKVAFSP-HMQROFFESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)O |
Canonical SMILES |
CCCCC(C)CC(=O)O |
Origin of Product |
United States |
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